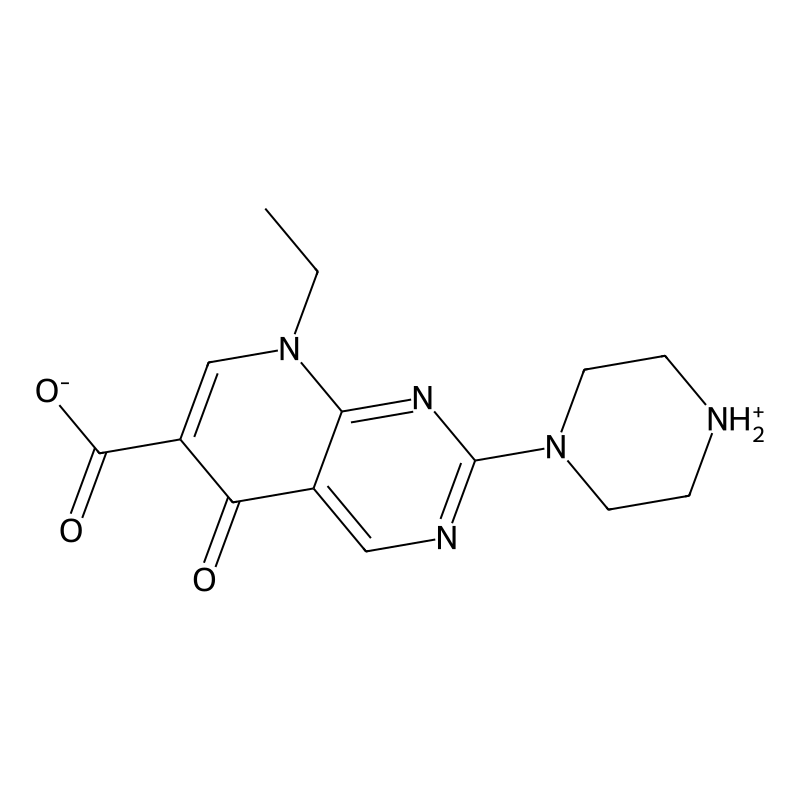

Pipemidic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pipemidic acid synthesis protocol and reaction mechanism

Synthesis and Chemical Background

The synthesis of Pipemidic Acid (chemically known as 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid) focuses on constructing its pyridopyrimidine core and introducing the piperazine ring [1].

Key Synthetic Routes:

- Building the Core with a Piperazine Precursor: One method involves treating a 2-piperazino-4-ethylaminopyrimidine-5-carboxylate derivative with 3-butenal, followed by oxidation with potassium permanganate to form the final structure [1].

- Introducing Piperazine to a Pre-formed Core: An alternative route involves constructing the pyridopyrimidine ring first, then introducing the piperazine ring at the C2 position in a subsequent step [1].

The reaction workflow for the first route can be summarized as follows:

Mechanism of Antibacterial Action

This compound is a bactericidal agent belonging to the quinolone class. Its primary mechanism involves inhibiting bacterial enzymes critical for DNA replication [2] [3] [4].

- Primary Target: DNA Gyrase: Binds to the A subunit of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This binding inhibits the enzyme's ATPase activity, preventing DNA supercoiling and causing replication fork arrest [3].

- Secondary Target: Topoisomerase IV: Inhibits topoisomerase IV, impairing separation of interlinked daughter DNA molecules during bacterial cell division [3]. The combined inhibition of both enzymes leads to irreversible DNA damage and bacterial cell death.

The mechanism of action is visualized below:

Synthesis of Metal Complexes

This compound (Pip-H) can act as a ligand to form complexes with various metal ions, often enhancing or modifying its biological properties. The synthesis generally involves a reaction in methanolic solution [5] [6] [7].

General Protocol for Metal Complex Synthesis:

- Reaction Setup: Dissolve this compound trihydrate in a minimal amount of DMF (~5 mL), add methanol (20 mL) [6]. Alternatively, use methanol as the sole solvent [7].

- Metal Addition: Add a warm methanolic solution (10 mL) of the metal salt (e.g., MgCl₂·6H₂O, FeCl₃·6H₂O) with constant stirring [6].

- Reflux and pH Adjustment: Reflux the reaction mixture for 1-3 hours at ~70-80°C [5] [7]. Adjust pH to ~7-8 using ammonia solution [7].

- Isolation and Purification: Cool the solution to room temperature, filter the precipitated complex, wash with methanol, and dry under vacuum [5] [6].

Coordination Modes of this compound: this compound exhibits multiple coordination modes with metal ions, primarily through oxygen atoms of carbonyl and carboxylic group (bidentate) or nitrogen atom of piperazinyl ring (unidentate) [5] [7].

| Coordination Mode | Binding Sites | Example Complexes |

|---|---|---|

| Bidentate [6] [7] | Carbonyl O + Carboxylate O | Complexes with Mg(II), Ca(II), Zn(II), Fe(III) |

| Unidentate [5] | Piperazinyl N | Complexes with Ru(III), Ir(III) |

Experimental Characterization Methods

Comprehensive characterization is essential to confirm the structure and properties of synthesized this compound complexes. The table below summarizes key techniques and their specific applications in analysis.

| Technique | Application & Key Information |

|---|---|

| Microanalytical (CHN) [5] [7] | Determines elemental composition (C, H, N content). |

| FT-IR Spectroscopy [5] [6] [7] | Identifies functional groups and coordination sites (e.g., shifts in C=O, COO⁻ stretches). |

| NMR Spectroscopy ( [6]) | Confirms molecular structure in solution (e.g., proton signals from ethyl, piperazinyl groups). |

| Thermogravimetric Analysis (TG/DTG) [5] [7] | Determines thermal stability, decomposition steps, and hydrate water molecules. |

| Molar Conductance [5] [7] | Assesses electrolytic nature (non-electrolyte: 18-28 Ω⁻¹cm²mol⁻¹ in DMSO). |

| X-ray Powder Diffraction (XRD) [5] [7] | Determines crystalline structure and phase purity. |

| Electron Microscopy (SEM/TEM) [5] [7] | Reveals particle morphology, size, and distribution (nanoscale dimensions). |

Important Research and Safety Note

While this compound remains a valuable research compound, you should be aware that its marketing authorization for human medicinal use has been suspended throughout the European Union due to adverse side effects [7] [4]. All described protocols are intended for research and development contexts in laboratory settings.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Synthesis and in vitro antimicrobial activity screening of ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. This compound [en.wikipedia.org]

- 5. Synthesis, spectroscopic, thermal, antimicrobial and ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antibacterial studies of ... [fjps.springeropen.com]

- 7. Synthesis and Spectroscopic Characterizations of Some ... [mdpi.com]

Pipemidic acid mechanism of action DNA gyrase inhibition

Mechanism of Action: DNA Gyrase Inhibition

Pipemidic acid functions as a bacterial topoisomerase inhibitor [1]. Its primary mechanism involves inhibiting the bacterial enzymes DNA gyrase (also known as topoisomerase II) and topoisomerase IV [1].

- Enzyme Function: DNA gyrase introduces negative supercoils into DNA, crucial for DNA packing and replication. Topoisomerase IV separates interlinked daughter chromosomes after DNA replication [2].

- Inhibition Consequence: By inhibiting these enzymes, this compound causes damage to the bacterial DNA, leading to bacterial cell death [1]. It is, therefore, considered a bactericidal compound [1].

The table below summarizes the core mechanism:

| Aspect | Description |

|---|---|

| Drug Class | Quinolone antibiotic (pyridopyrimidine subclass) [3] [1] |

| Molecular Target | DNA gyrase (Topoisomerase II) and Topoisomerase IV [1] |

| Primary Effect | Inhibition of bacterial DNA synthesis [1] |

| Cellular Outcome | Bactericidal [1] |

The following diagram illustrates the conceptual workflow of how this compound inhibition leads to bacterial cell death.

Quantitative Antimicrobial Activity

The antibacterial activity of this compound is particularly strong against Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its modern derivatives against common pathogens.

| Bacterial Strain | This compound MIC (µg/ml) | New this compound Derivatives MIC Range (µg/ml) | Comparative Drugs (MIC) |

|---|---|---|---|

| Escherichia coli ATCC 25922 | Data not available in sources | 0.98 - 3.91 [1] | Ciprofloxacin: Highly active [4] |

| Proteus mirabilis ATCC 12453 | Data not available in sources | 0.98 - 7.81 [1] | Ciprofloxacin: Highly active [4] |

| Salmonella typhimurium ATCC 14028 | Data not available in sources | 0.98 - 7.81 [1] | Ciprofloxacin: Highly active [4] |

| General Enterobacteriaceae | Active against most [5] | High sensitivity [1] | Nalidixic acid: Variable activity [5] |

| Pseudomonas aeruginosa | Weak activity [4] | Data not available in sources | Norfloxacin: Improved activity [4] |

| Gram-positive bacteria | Some activity [3] | Data not available in sources | Ciprofloxacin: Improved activity [4] |

Experimental Protocols for Mechanism Study

To experimentally study the mechanism of quinolone antibiotics like this compound, researchers use several key methodologies. The diagram below outlines a general workflow for such an investigation.

Here are the detailed protocols for the key experiments shown in the workflow:

Minimum Inhibitory Concentration (MIC) Determination

- Purpose: To determine the lowest concentration of an antibiotic that prevents visible bacterial growth.

- Method: Use a standardized agar or broth dilution method. Serially dilute the antibiotic (e.g., this compound) in growth medium, inoculate with a standardized bacterial inoculum (~10^4 CFU), and incubate. The MIC is the lowest concentration with no visible growth [2] [1].

- Application: Used to compare the baseline activity of this compound against other quinolones like ciprofloxacin and norfloxacin [5].

Selection and Analysis of First-Step Mutants

- Purpose: To identify the primary drug target in bacteria.

- Method: Plate a high density of bacteria (~2 × 10^8 CFU) on agar containing a concentration of this compound (or a derivative) at the MIC or slightly higher. After incubation, isolated colonies are purified. The QRDRs of the gyrA, gyrB, parC, and parE genes from these mutants are PCR-amplified and sequenced to identify resistance-conferring mutations [2].

- Interpretation: If first-step mutants have mutations in parC (topoisomerase IV), it suggests topoisomerase IV is the primary target. If mutations are in gyrA (DNA gyrase), gyrase is the primary target [2].

In Vitro Topoisomerase Assays

- Purpose: To directly measure the drug's effect on enzyme activity.

- Enzyme Preparation: Purify recombinant S. pneumoniae GyrA, GyrB, ParC, and ParE proteins to over 95% homogeneity [2].

- Supercoiling Assay (for Gyrase): Incubate relaxed plasmid DNA with gyrase (GyrA + GyrB), ATP, and the drug. Analyze via agarose gel electrophoresis. Active gyrase supercoils the DNA; inhibition by the drug prevents this conversion [2].

- Decatenation Assay (for Topo IV): Use kinetoplast DNA (kDNA), a catenated network. Incubate kDNA with topoisomerase IV (ParC + ParE), ATP, and the drug. Active topo IV decatenates kDNA, releasing individual circles; drug inhibition prevents decatenation [2].

DNA Cleavage Assay

- Purpose: To quantify the drug's ability to stabilize the covalent enzyme-DNA "cleavage complex."

- Method: Incubate the topoisomerase enzyme (gyrase or topo IV) with supercoiled plasmid DNA and the drug. Introduce a denaturant (like SDS) to trap the cleavage intermediates. Analyze by agarose gel electrophoresis. The intensity of the linear DNA band (formed by a double-strand break) is proportional to the drug's ability to induce cleavage [2].

Historical Context and Evolution

This compound represents an important evolutionary step in quinolone antibiotic development.

- First Generation: Nalidixic acid, discovered in 1962, had a narrow spectrum, primarily against Enterobacteriaceae [4].

- Second Generation: this compound, introduced in the 1970s, was a significant improvement. It was synthesized with a piperazine ring, which expanded the spectrum to include weak activity against Pseudomonas aeruginosa and improved activity against some Gram-positive bacteria like Staphylococcus aureus [4].

- Fluoroquinolones: The subsequent addition of a fluorine atom at the C-6 position (creating fluoroquinolones like norfloxacin and ciprofloxacin) led to a dramatic increase in antibacterial potency and a much broader spectrum [4].

References

- 1. Synthesis and in vitro antimicrobial activity screening of ... [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin Dimers Target Gyrase in Streptococcus ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. Comparative activities of ciprofloxacin (Bay o 9867), ... [pubmed.ncbi.nlm.nih.gov]

Pipemidic acid pharmacokinetics absorption distribution metabolism excretion

Comprehensive Pharmacokinetic Profile of Pipemidic Acid

The tables below summarize the key quantitative data on the absorption, distribution, and excretion of this compound.

Table 1: Absorption & Plasma Protein Binding of this compound

| Parameter | Species | Findings | Source / Context |

|---|---|---|---|

| Oral Bioavailability | Humans | 93.1% ± 11% (using HPLC method) | Single- and multiple-dose study [1] |

| Peak Plasma Concentration (C~max~) | Humans (500mg, multiple dose) | 4.3 ± 0.5 μg/mL at 1.2 hours | Single- and multiple-dose study [1] |

| Time to Peak (T~max~) | Humans (500mg, multiple dose) | 1.2 ± 0.1 hours | Single- and multiple-dose study [1] |

| Protein Binding | Humans | ~30% (in serum); 13.4% ± 2.7% (at C~max~) | Multiple studies [2] [1] |

| Protein Binding | Dogs | ~20% (in plasma) | Foundational 1975 study [2] |

Table 2: Distribution & Excretion of this compound

| Parameter | Species | Findings | Source / Context |

|---|---|---|---|

| Apparent Volume of Distribution (Vd) | Humans | 1.9 ± 0.2 L/kg | Single- and multiple-dose study [1] |

| Tissue Distribution | Rats & Humans | Most organs and tissues; highest in kidneys, liver | Foundational & surgical field studies [2] [3] |

| Biliary Concentration | Multiple | Much higher than plasma level | Foundational 1975 study [2] |

| Urinary Concentration | Humans (500mg) | Peak: 420 μg/mL; Min at dosing interval: >100 μg/mL | Surgical field & multiple-dose studies [1] [3] |

| Elimination Half-Life (t~½~) | Humans | 3.4 ± 0.2 hours | Single- and multiple-dose study [1] |

| Total Clearance | Humans | 6.3 ± 0.5 mL/min/kg | Single- and multiple-dose study [1] |

| Renal Clearance | Humans | 4.3 ± 0.7 mL/min/kg | Single- and multiple-dose study [1] |

| Urinary Excretion (active form) | Multiple | 25% to 88% (dose/species dependent) | Foundational 1975 study [2] |

| Fecal Excretion | Humans | The remainder of the dose not found in urine | Foundational 1975 study [2] |

| Renal Excretion Mechanism | Dogs | 45-68% glomerular filtration; remainder by proximal tubular secretion (probenecid-sensitive) | Renal excretion study [4] |

Detailed Experimental Protocols

The following are the key methodologies used in the cited studies to generate the pharmacokinetic data.

Protocol: General Absorption, Distribution, and Excretion Study

This foundational protocol is based on the 1975 study that investigated this compound across mice, rats, dogs, monkeys, and humans [2].

- 1. Dosing and Sampling: this compound was administered orally at a dose of approximately 50 mg/kg. Blood plasma samples were collected at predetermined time points to determine peak plasma levels and calculate the area under the curve (AUC).

- 2. Protein Binding Assay: The binding of this compound to serum proteins was determined using equilibrium dialysis or ultracentrifugation. The percentage of protein-bound drug was calculated by comparing the concentration in the protein-free filtrate to the total concentration in plasma.

- 3. Tissue Distribution Analysis: Animals were sacrificed at specific times post-administration. Various organs and tissues (e.g., kidneys, liver, heart, muscle) were homogenized. The concentration of this compound in these homogenates was measured and compared to concurrent plasma levels.

- 4. Excretion Measurement: Urine and feces were collected over a set period (e.g., 6-24 hours). The cumulative amount of bacteriologically active this compound excreted in urine and feces was quantified and expressed as a percentage of the administered dose.

Protocol: Renal Excretion Mechanism Study

This specific protocol details the method used to elucidate the renal handling of this compound in dogs [4].

- 1. Renal Clearance Method: Anesthetized dogs were administered this compound. The renal clearance of this compound was calculated using the standard formula: ( CL_r = (U \times V) / P ), where ( CL_r ) is renal clearance, ( U ) is urine concentration, ( V ) is urine flow rate, and ( P ) is plasma concentration. This value was compared to the glomerular filtration rate (inulin clearance) to determine the mechanism.

- 2. Stop-Flow Method: The ureter was temporarily clamped to stop urine flow, allowing the drug to undergo diffusion and secretion processes in the stationary tubular fluid. After releasing the clamp, small serial urine samples were analyzed. The pattern of this compound concentration in these samples helped identify the specific site of tubular excretion along the nephron.

- 3. Probenecid Inhibition: To confirm active tubular secretion, the study was repeated after pre-treating the dogs with probenecid, a known inhibitor of organic anion transport. A significant reduction in the renal clearance of this compound post-probenecid confirmed the involvement of this transport system.

Protocol: Human Single- and Multiple-Dose Pharmacokinetics

This 1984 study used a more modern analytical technique to investigate this compound in human volunteers [1].

- 1. High-Pressure Liquid Chromatography (HPLC): A sensitive and specific HPLC method was developed and validated for the quantitation of this compound in human biological fluids (serum, urine, saliva). This allowed for precise measurement of pharmacokinetic parameters.

- 2. Study Design: Two groups of healthy volunteers received this compound in a single dose or multiple twice-daily doses. The study included both oral and intravenous administration to calculate absolute bioavailability.

- 3. Pharmacokinetic Modeling: Serum concentration-time data after intravenous administration were fitted to a two-compartment open model. Oral data were fitted to a one-compartment model with first-order absorption. Standard non-compartmental analysis was also used to determine key parameters like AUC, C~max~, T~max~, Vd, clearance, and half-life.

Pharmacokinetic Pathway and Experimental Workflow

The following diagrams illustrate the overall pharmacokinetic journey of this compound and a generalized workflow for its study.

Diagram 1: The ADME pathway of this compound, from oral administration to elimination.

Diagram 2: A generalized workflow for conducting pharmacokinetic studies on this compound.

Research Implications and Modern Context

- Efficacy in Urinary Tract Infections: The high concentrations of this compound achieved in urine (far exceeding the MIC for common uropathogens) and its renal-focused excretion profile strongly support its primary clinical application for treating urinary tract infections [1] [3].

- Drug Interaction Potential: The renal excretion mechanism involving probenecid-sensitive tubular secretion [4] suggests a potential for drug interactions with other agents that use the same pathway. Furthermore, a 1995 study in rat microsomes indicated that high concentrations of this compound can inhibit the metabolism of other drugs, like theophylline [5]. A 2024 systematic review confirms that such interactions with food, antacids, and mineral supplements are a critical consideration for the entire quinolone class [6].

- Safety Profile: The foundational animal studies reported a very high mean lethal dose (LD~50~ >16,000 mg/kg in mice) and no abnormalities in short-term repeated-dose studies, indicating a wide safety margin for this compound at therapeutic doses [2].

References

- 1. and multiple-dose pharmacokinetics of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Pipemidic , Acid , and Absorption - PMC Distribution Excretion [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity, absorption , excretion , tissue distribution and... [jstage.jst.go.jp]

- 4. RENAL EXCRETION MECHANISM OF this compound [jstage.jst.go.jp]

- 5. Metabolism of theophylline and its inhibition by ... [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Review with Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of Pipemidic Acid (HPPA) and Its Metal Complexes

Pipemidic acid (HPPA) can act as a ligand and coordinate with metal ions in different modes, which is reflected in its spectral data [1] [2].

Infrared (IR) Spectral Data

The table below summarizes key IR frequencies for this compound and its metal complexes, which help identify coordination sites [1] [2].

| Compound | ν(C=O) Carbonyl | ν(C=O) Ketone | ν(N-H) | ν(O-H) Stretch | Coordination Mode |

|---|---|---|---|---|---|

| This compound (HPPA) | 1620 cm⁻¹ (broad) | 1734 cm⁻¹ (medium) | 2990 cm⁻¹ (medium) | 3400 cm⁻¹ (medium) | N/A [1] |

| [Mg(Pipemidate)₃] | 1620 cm⁻¹ (broad) | 1734 cm⁻¹ (medium) | 2990 cm⁻¹ (medium) | 3400 cm⁻¹ (medium) | Bidentate (via carbonyl O and carboxylate O) [1] |

| [Ru(HPPA)₃Cl₃]·6H₂O | 1629 cm⁻¹, 1610 cm⁻¹ | 1725 cm⁻¹ | Not specified | 3420 cm⁻¹ (broad) | Unidentate (via piperazinyl N atom) [2] |

Proton NMR (¹H-NMR) Spectral Data (in D₂O)

The table below shows characteristic ¹H-NMR chemical shifts (δ in ppm) for this compound and a representative complex [1].

| Proton Environment | This compound / Mg Complex | This compound / Ca Complex |

|---|---|---|

| CH₃ (ethyl group) | 1.27 - 1.34 ppm | 1.34 ppm |

| CH₂ (ethyl group) | 2.47 - 2.58 ppm | 2.47 ppm |

| 2 CH₂ (piperazinyl group) | 2.79 - 3.32 ppm | 2.84 & 3.32 ppm |

| H (ring position 5) | 3.84 - 3.93 ppm | 3.93 ppm |

| H (ring position 2) | 8.82 - 8.94 ppm | 8.84 ppm |

| H (carboxylic group) | 9.45 - 9.51 ppm | 9.45 ppm |

Elemental and Metal Analysis Data

The following table displays the elemental analysis results for several metal complexes, confirming their composition [1].

| Compound Formula | Color | %C Found (Calc.) | %H Found (Calc.) | %N Found (Calc.) | %Metal Found |

|---|---|---|---|---|---|

| C₂₈H₃₄N₁₀O₆Mg | Light Brown | 53.34 | 5.40 | 22.26 | 3.85 |

| C₂₈H₃₄N₁₀O₆Ca | Off White | 52.05 | 5.26 | 21.73 | 6.21 |

| C₂₈H₃₄N₁₀O₆Mn | Light Yellow | 50.79 | 5.22 | 21.21 | 8.31 |

| C₂₈H₃₄N₁₀O₆Co | Light Blue | 50.50 | 5.20 | 21.06 | 8.88 |

Detailed Experimental Protocols

Here are the methodologies for key experiments in the characterization of this compound complexes.

Synthesis of Metal Complexes

Example: Synthesis of [Mg(Pipemidate)₃] Complex [1]

- Procedure: this compound trihydrate was first dissolved in a small volume of dimethylformamide (DMF, ~5 mL). Methanol (20 mL) was added, followed by a warm methanolic solution (10 mL) of the metal salt (e.g., MgCl₂·6H₂O) with constant stirring. The reaction mixture was then refluxed for 3 hours and allowed to stand at room temperature for crystallization. The crystals that formed after 48 hours were filtered, washed with methanol, and dried.

Example: Synthesis of Ru³⁺, Pt⁴⁺, and Ir³⁺ Complexes [2]

- Procedure: A hot methanolic solution (20 mL) of this compound was added to an aqueous solution (20 mL) of the metal chloride (e.g., RuCl₃). The mixture was refluxed for 1–2 hours at 70–80 °C. The solution was filtered, and the filtrate was left to slowly evaporate at room temperature. The resulting microcrystalline product was collected by filtration, washed with methanol, and dried under vacuum.

Fourier Transform Infrared (FT-IR) Spectroscopy

- Technique: The spectra for solid samples were recorded using an FT-IR spectrometer (e.g., Perkin Elmer Spectrum GX) [3].

- Sample Preparation: The KBr pellet method was used. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder and compressed into a transparent pellet for analysis [3] [2].

- Spectral Range: Measurements were typically taken in the range of 4000–400 cm⁻¹ [2].

Determination of Complex Stoichiometry by Job's Plot

This method is used to determine the stoichiometric ratio (e.g., 1:1) between this compound and a host molecule like cyclodextrin in solution [3].

- Procedure: A series of solutions with varying molar ratios of HPPA and the host (e.g., TRIMEB) are prepared, while the total molar concentration of both components is kept constant.

- Measurement: The absorbance of each solution is measured by UV-Vis spectroscopy.

- Plotting: The difference in absorbance (ΔA) multiplied by the molar ratio of HPPA (R) is plotted against R. The molar ratio at the maximum of the plot indicates the stoichiometry of the complex [3].

Workflow for Comprehensive Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound complexes, integrating the techniques discussed.

Flowchart of the synthesis and multi-technique characterization process for this compound complexes.

Key Insights for Researchers

- Coordination Flexibility: this compound can act as a bidentate ligand (coordinating through the carbonyl and carboxylate oxygen atoms) or as a unidentate ligand (coordinating through the nitrogen atom of the piperazinyl ring) [1] [2]. The coordination mode depends on the specific metal ion and synthesis conditions.

- Overcoming Solubility Limits: this compound has low aqueous solubility. Research shows that forming inclusion complexes with cyclodextrins or creating polymer-drug conjugates (e.g., PCL-PIP) are effective strategies to enhance its solubility, bioavailability, and antibacterial efficacy [3] [4] [5].

References

- 1. Synthesis, characterization, and antibacterial studies of ... [fjps.springeropen.com]

- 2. Synthesis, spectroscopic, thermal, antimicrobial and ... [pmc.ncbi.nlm.nih.gov]

- 3. A New Approach for Improving the Antibacterial and Tumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticles with high payloads of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles with high payloads of this compound, a ... [sciencedirect.com]

what is Pipemidic acid class of antibiotic

Chemical Classification and Properties

The following table outlines the core chemical and pharmacological classification of Pipemidic acid:

| Property | Classification/Description |

|---|---|

| Antibiotic Class | Quinolone (First-generation); Pyridopyrimidine [1] [2] |

| Chemical Formula | C₁₄H₁₇N₅O₃ [3] [1] |

| Molecular Weight | 303.32 g/mol [3] [1] |

| IUPAC Name | 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [3] |

| ATC Code | J01MB04 [3] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [4] |

This compound's structure includes a piperazine ring, which is a characteristic feature that contributes to its antimicrobial properties [3] [4].

Mechanism of Action Diagram

The bactericidal action of this compound occurs through a targeted inhibition of essential bacterial enzymes. The following diagram illustrates this mechanism and its consequences.

Antimicrobial Spectrum and Experimental Data

This compound demonstrates a primarily Gram-negative spectrum of activity. The table below summarizes key quantitative findings from experimental studies.

| Organism / Aspect | Experimental Finding / MIC (µg/mL) | Context & Citation |

|---|---|---|

| Gram-negative Bacteria | Generally active [4] | Primary spectrum of activity, including common uropathogens. |

| Proteus mirabilis | MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] | New this compound derivatives showed high potency. |

| Escherichia coli | MIC: 0.98 - 3.91 µg/ml (for derivatives) [5] | Derivatives exhibited activity superior to parent compound. |

| Salmonella Typhimurium | MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] | High activity demonstrated by synthesized derivatives. |

| Pseudomonas aeruginosa | Significant activity in vivo (mice) [6] | Notable for a first-generation quinolone. |

| Gram-positive Bacteria | Limited / Weak activity [4] [2] | Not the primary target of therapy. |

| Anaerobic Bacteria | Not active [4] | Lacks coverage against anaerobes. |

Pharmacokinetics and Clinical Profile

This compound is well-absorbed after oral administration and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for treating urinary tract infections (UTIs) [4]. It is primarily excreted unchanged in the urine [4].

While once used for gastrointestinal, biliary, and urinary infections [1], its clinical use has declined in many regions. The marketing authorization for this compound has been suspended throughout the European Union [1], largely due to the availability of newer quinolones with broader antibacterial spectra and improved safety profiles [4].

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives is typically obtained using standardized broth microdilution methods [5]. Here is a detailed protocol based on current laboratory practice:

- Preparation of Compound Stock Solution: Dissolve the this compound or its derivative in an appropriate solvent (e.g., dimethyl sulfoxide) to create a stock solution at a high concentration (e.g., 1024 µg/mL). Sterilize the solution by filtration.

- Broth Dilution: Perform a series of two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate. The dilution series will create a range of concentrations (e.g., from 512 µg/mL down to 0.5 µg/mL).

- Inoculum Preparation: Adjust the turbidity of a fresh, log-phase bacterial culture in broth to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL. Further dilute this suspension in broth to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.

- Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). Seal the plate and incubate it under appropriate atmospheric conditions (e.g., 35°C in ambient air) for 16-20 hours.

- Determination of MIC: After incubation, examine the plate visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the bacterium. To determine the Minimum Bactericidal Concentration (MBC), subculture a sample from each well showing no growth onto a fresh antibiotic-free agar plate. The MBC is the lowest concentration that results in killing ≥99.9% of the initial inoculum.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 5. Synthesis and in vitro antimicrobial activity screening of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: its activities against various experimental ... [pubmed.ncbi.nlm.nih.gov]

Pipemidic acid bacterial susceptibility spectrum Gram-negative Gram-positive

Mechanism of Action and Bacterial Susceptibility

Pipemidic acid exerts its bactericidal effect by inhibiting bacterial DNA synthesis [1] [2]. It primarily targets two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. By binding to the A subunit of DNA gyrase, it inhibits the introduction of negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of topoisomerase IV disrupts the separation of interlinked daughter chromosomes after bacterial DNA replication [2] [3]. This dual action halts cell division and leads to bacterial cell death.

The antibacterial spectrum of this compound is principally effective against Gram-negative organisms [1]. The table below summarizes its in vitro susceptibility profile against common bacterial pathogens based on historical and research data.

| Bacterial Organism | Susceptibility Level | Key Context & Comparative Data |

|---|---|---|

| Gram-Negative Bacteria | ||

| Escherichia coli | Highly Susceptible [1] [4] | One of the most sensitive organisms; MIC for reference strain (E. coli ATCC 25922) can be as low as 0.98-3.91 µg/ml for modern derivatives [2]. |

| Proteus spp. (incl. P. mirabilis) | Highly Susceptible [1] [4] | P. mirabilis ATCC 12453 highly sensitive to modern derivatives (MIC 0.98-7.81 µg/ml) [2]. |

| Morganella morganii | Highly Susceptible [4] | |

| Citrobacter spp. | Highly Susceptible [4] | |

| Klebsiella spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |

| Enterobacter spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |

| Serratia spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |

| Pseudomonas aeruginosa | Moderately Susceptible [1] [4] | 61.4% susceptibility to norfloxacin vs. 22.2% to ofloxacin in one study; this compound has weak activity [4] [5]. Over 95% resistant to nalidixic acid [4]. |

| Other non-fermenting Gram-negative bacilli | Often Resistant [4] | Over 50% resistant to norfloxacin and ofloxacin [4]. |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Weakly Active / Less Susceptible [5] [4] | Staphylococci are 2-3 times less frequently susceptible to this compound than to newer quinolones like norfloxacin and ofloxacin [4]. |

| Staphylococcus epidermidis | Weakly Active / Less Susceptible [4] | 2-3 times less frequently susceptible than newer quinolones [4]. |

| Streptococcus pneumoniae | Not explicitly covered in search results |

This workflow illustrates the drug's mechanism and subsequent bacterial resistance development:

Experimental Susceptibility Protocols

For researchers, the key methodologies used to determine the susceptibility data in the search results are summarized below.

- Broth Microdilution Method: This is a standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) [2]. The procedure involves preparing two-fold serial dilutions of the antibacterial agent in a broth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension (e.g., (5 \times 10^5 ) CFU/mL). The plate is incubated, and the MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism [2]. This method was used to obtain precise MIC values for this compound derivatives against reference strains.

- Disk Diffusion Method: This is a qualitative or semi-quantitative method used for antimicrobial susceptibility testing [6] [4]. A paper disk impregnated with a specific concentration of this compound is placed on an agar plate that has been inoculated with a test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the drug, categorized as susceptible, intermediate, or resistant based on established interpretive criteria [4]. This method was used in clinical studies to profile susceptibility percentages of numerous bacterial isolates.

Pharmacokinetics and Clinical Role

This compound has pharmacokinetic properties that make it particularly suited for treating urinary tract infections (UTIs) [1] [3]. After oral administration, it is well absorbed and excreted largely unchanged through the kidneys, resulting in high concentrations in the urine [1]. The typical adult dosage is 400 mg twice daily [1]. While it was a important step in quinolone development, its clinical use has been largely superseded by newer fluoroquinolones (e.g., ciprofloxacin, ofloxacin) which have broader spectra, improved potency against Gram-positive bacteria, and better systemic pharmacokinetics [7] [5] [3].

Key Takeaways for Researchers

- Primary Utility: this compound is a classic, narrow-spectrum quinolone with reliable activity against common Gram-negative uropathogens like E. coli and Proteus spp.

- Key Limitation: Its weak activity against Gram-positive bacteria and variable activity against non-fermenters like P. aeruginosa and Klebsiella are significant constraints.

- Research Context: Much contemporary research focuses on developing this compound derivatives or hybrids to overcome its limitations and combat antibiotic resistance [2].

References

- 1. , a New Synthetic Antibacterial Agent | SpringerLink this compound [link.springer.com]

- 2. Synthesis and in vitro antimicrobial activity screening of ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. [ Susceptibility in vitro to certain quinolines of gram - negative ... bacteria [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Synthesis, characterization, and antibacterial studies of ... [fjps.springeropen.com]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones [pmc.ncbi.nlm.nih.gov]

Pipemidic acid therapeutic indications and clinical uses

Mechanism of Action and Pharmacokinetics

Pipemidic acid exerts its bactericidal effect by targeting bacterial DNA replication enzymes.

- Primary Mechanism: It inhibits two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [1] [2].

- Enzyme Function: DNA gyrase introduces negative supercoils into DNA, essential for strand separation during replication and transcription. Topoisomerase IV separates interlinked daughter DNA molecules after replication [1].

- Action Consequence: By binding to the A subunit of DNA gyrase and inhibiting its ATPase activity, this compound halts the DNA supercoiling process. This action, combined with the inhibition of topoisomerase IV, prevents DNA replication and transcription, leading to bacterial cell death [1].

The following diagram illustrates this primary mechanism of action:

This compound inhibits DNA gyrase and topoisomerase IV, blocking DNA replication and causing cell death.

- Pharmacokinetics: The drug is well-absorbed orally and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for UTIs. It is primarily excreted unchanged in the urine [1].

Clinical and Therapeutic Uses

This compound is approved for treating infections caused by susceptible Gram-negative bacteria.

| Approved Indication | Key Pathogens Targeted | Notes |

|---|---|---|

| Urinary Tract Infections (UTIs) [3] [4] [1] | Escherichia coli, Proteus mirabilis, Klebsiella species [1] [5] | Primary and most common application. |

| Gastrointestinal & Biliary Tract Infections [6] | Gram-negative enteric bacteria. | -- |

| Prostatitis [7] | -- | -- |

| Pyelonephritis [7] | -- | -- |

| Enteritis [7] | -- | -- |

| Otitis Media & Sinusitis [7] | -- | -- |

> Regulatory Note: The marketing authorization for this compound has been suspended throughout the European Union [6]. Its current use is more common in regions like Asia [8].

Other Applications and Research Frontiers

Beyond its traditional antibacterial uses, this compound is being investigated in novel contexts.

| Research Area | Key Finding/Use | Significance / Context |

|---|---|---|

| Antibiotic Resistance Stewardship [3] | Used as a targeted alternative to broad-spectrum antibiotics. | Helps preserve efficacy of other antibiotics; integrated into hospital stewardship programs. |

| Veterinary Medicine [3] | Treatment of urinary infections in small animals. | Valued for its safety profile and efficacy. |

| Microbiological Research [3] | Used to study bacterial DNA synthesis and resistance mechanisms. | Aids in development of new antimicrobials. |

| Novel Drug Formulations [9] | Complexation with cyclodextrins (e.g., TRIMEB) to improve low solubility. | Experimental: Increases antibacterial potency and shows preliminary in vitro anticancer activity. |

| Metal Complexation Chemistry [5] | Forms complexes with various metal ions (e.g., Mg²⁺, Cu²⁺, Zn²⁺). | Experimental: Studying these interactions is important for understanding potential drug-metal interactions in the body. |

Detailed Experimental Protocol

The following methodology details the preparation and characterization of a this compound inclusion complex with Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), a formulation demonstrated to enhance drug solubility and bioactivity [9].

- Objective: To prepare a solid-state inclusion complex of this compound (HPPA) with TRIMEB to enhance its physicochemical and biological properties.

- Materials:

- This compound (HPPA)

- Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB)

- Solvents: Methanol, Deionized Water, Dimethylformamide (DMF)

- Equipment:

- FT-IR Spectrometer

- X-ray Powder Diffractometer (XRD)

- UV-Vis Spectrometer

- Mortar and Pestle

- Oven

Procedure:

Preparation of the Kneaded Complex (KND) [9]

- Weigh HPPA and TRIMEB in a 1:1 molar ratio.

- Place the powders in a mortar and add a small volume of a water-methanol (50/50, v/v) solution to form a homogeneous paste.

- Knead the paste continuously until the solvent is completely evaporated.

- Dry the resulting solid in an oven at 40°C for 24 hours to remove any residual solvent.

- Pulverize the dried mass into a fine powder.

Characterization of the Complex [9]

- FT-IR Spectroscopy: Record the spectra of HPPA, TRIMEB, their physical mixture, and the kneaded product using the KBr pellet technique over a range of 4000 to 400 cm⁻¹. Look for shifts or changes in the characteristic bands of HPPA (e.g., C=O stretches) in the complex, indicating interaction.

- X-ray Powder Diffraction (XRD): Analyze the crystalline states of the individual components and the kneaded complex. A loss of crystallinity (disappearance or reduction of characteristic sharp peaks of HPPA) in the complex suggests the formation of an inclusion compound.

- Stoichiometry Determination by Job's Plot [9]:

- Prepare 0.05 mM unbuffered aqueous solutions of HPPA and TRIMEB.

- Prepare mixtures with varying molar ratios of HPPA to TRIMEB while keeping the total volume and combined molar concentration constant.

- Record the UV-Vis absorbance of each mixture in the 200–400 nm range.

- Plot ΔA × R against R, where ΔA is the difference in absorbance of the drug with and without TRIMEB, and R is the molar ratio [HPPA]/([HPPA]+[TRIMEB]). The maximum of this plot indicates the stoichiometric ratio of the complex (expected to be 1:1).

Conclusion

This compound remains a relevant antibacterial agent with a specific niche in managing UTIs and other Gram-negative infections. Its well-understood mechanism of action provides a foundation for its clinical use. The future of this "old" drug may lie in innovative research that repurposes it or enhances its efficacy through advanced formulations, potentially expanding its application into new therapeutic areas like oncology.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound | Bacterial chemical | Mechanism [selleckchem.com]

- 3. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Synthesis, characterization, and antibacterial studies of ... [fjps.springeropen.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound Hydrate - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. This compound 2025-2033 Analysis: Trends, Competitor ... [archivemarketresearch.com]

- 9. A New Approach for Improving the Antibacterial and Tumor ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Pipemidic Acid Metal Complexes

Introduction and Coordination Chemistry

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid), a first-generation quinolone antibacterial agent, has been extensively studied for its metal complexation behavior and enhanced biological properties when coordinated with various metal ions. Originally used for treating urinary tract infections, gastrointestinal, and biliary infections, this compound exhibits activity against both Gram-negative bacteria and some Gram-positive strains. The molecular structure of this compound contains multiple potential coordination sites, including the carboxylate oxygen at the C6 position, the pyridone carbonyl oxygen at the C5 position, and the piperazinyl nitrogen atoms, enabling diverse coordination modes with metal ions. This versatility has made it an attractive ligand for developing metal-based therapeutic agents with potentially improved efficacy and novel mechanisms of action.

The coordination chemistry of this compound is influenced by its amphoteric nature, possessing both acidic (carboxylic group) and basic (piperazinyl group) characteristics. In aqueous solutions, this compound exists in different prototropic forms depending on pH: cationic species predominate at pH values below pKa₁ (5.4), zwitterionic forms around the isoelectric point (pH 6.8), and anionic species at pH values above pKa₂ (8.2). This pH-dependent speciation significantly impacts its metal-binding behavior, allowing for the synthesis of complexes with varied stoichiometries and biological activities. Recent research has focused on synthesizing this compound complexes with essential biological metals and transition metals to explore their enhanced antibacterial, anticancer, and DNA-binding properties compared to the parent drug.

Table 1: Coordination Modes of this compound with Metal Ions

| Coordination Mode | Binding Sites | Metal Ions Demonstrated | Structural Features |

|---|---|---|---|

| Bidentate | Pyridone oxygen and carboxylate oxygen | Mg(II), Ca(II), Zn(II), Fe(III), VO²⁺, Mn²⁺, Co²⁺, Ni²⁺ [1] [2] [3] | Slightly distorted octahedral geometry |

| Unidentate | Piperazinyl nitrogen atom | Ru³⁺, Pt⁴⁺, Ir³⁺ [4] | Nitrogen-specific coordination |

| Bridging | Multiple sites through carboxylate | Potential for polynuclear complexes | Extended network structures |

Synthesis Methods and Optimization

Complexes with Essential Biological Metals

The synthesis of this compound complexes with essential biological metals (Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) typically follows a straightforward solution-based method with careful control of stoichiometry and reaction conditions. In a standard protocol, this compound trihydrate (1 mmol) is initially dissolved in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous ligand solution. Simultaneously, the metal salt (1 mmol) – such as MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, or FeCl₃·6H₂O – is dissolved in warm methanol (10 mL). The metal solution is then added dropwise to the ligand solution with constant stirring, and the resulting mixture is refluxed for 3 hours to facilitate complex formation. The reaction mixture is allowed to stand at room temperature for crystallization for approximately 48 hours, after which the formed crystals are filtered, washed with cold methanol to remove unreacted starting materials, and dried under appropriate conditions to yield the pure complexes [1] [2].

For the synthesis of Fe³⁺ complexes, additional optimization is often required due to the higher charge density and coordination versatility of iron(III). The pH adjustment to neutral or slightly basic conditions (pH 7-8) using ammonium hydroxide solution has been reported to improve complex formation and yield. This pH adjustment promotes deprotonation of the carboxylic acid group, enhancing its coordination ability with metal ions. The formation of complexes follows a 1:1 metal-to-ligand ratio, resulting in compounds with general formulas [Mg(pip)(H₂O)₃(Cl)]·6H₂O, [Ca(pip)(H₂O)₃(Cl)]·2H₂O, [Zn(pip)(H₂O)₃(Cl)]·4H₂O, and [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O, where "pip" represents the deprotonated this compound ligand [2].

Complexes with Transition and Noble Metals

The synthesis of this compound complexes with transition metals and noble metals follows modified procedures optimized for the specific coordination chemistry of these elements. For Ru³⁺ and Ir³⁺ complexes, a hot methanolic solution of this compound (3 mmol, 20 mL) is added to an aqueous solution of the metal chloride (RuCl₃ or IrCl₃·xH₂O, 1 mmol, 20 mL). The reaction mixture is refluxed at 70-80°C for 1-2 hours, filtered while hot, and left for slow evaporation at room temperature. Within 24 hours, microcrystalline products form, which are collected by filtration, washed with methanol, and dried under vacuum. For Pt⁴⁺ complexes, a similar procedure is employed with H₂PtCl₆·6H₂O (1 mmol) and this compound (2 mmol) in a 1:2 molar ratio, with the addition of an aliquot of aqueous ammonia to facilitate the formation of an ammonia-based complex [4].

The synthesis of lanthanide complexes with this compound has been achieved through an eco-friendly grinding method, which offers several advantages over solution-based approaches. This mechanochemical method involves grinding stoichiometric amounts of Dy(NO₃)₃·6H₂O with this compound and ancillary ligands (1,10-phenanthroline, 2,2'-bipyridyl, etc.) in a mortar and pestle or mechanical grinder. This solvent-free approach is fast, simple, and eliminates issues related to solvent luminescence quenching, solubility problems, solvolysis, and solvent complexation that can complicate characterization and application of the resulting complexes. The method produces complexes with high purity and yield while reducing environmental impact associated with organic solvent use [5].

Table 2: Synthesis Parameters for Various this compound Metal Complexes

| Metal Ion | Molar Ratio (M:L) | Reaction Conditions | Reaction Time | Complex Color |

|---|---|---|---|---|

| Mg²⁺, Ca²⁺, Zn²⁺ | 1:1 | Reflux in methanol, pH 7-8 | 3 hours | Light brown, off-white, light yellow |

| Fe³⁺ | 1:1 | Reflux in methanol, pH 7-8 | 3 hours | Orange |

| Ru³⁺, Ir³⁺ | 1:3 | Reflux in methanol/water, 70-80°C | 1-2 hours | Black, dark green |

| Pt⁴⁺ | 1:2 | Reflux with ammonia addition | 1-2 hours | Dark green |

| Dy³⁺ | 1:3 | Solvent-free grinding | 30-60 minutes | Variable |

Structural Characterization and Analytical Techniques

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary technique for confirming the coordination mode of this compound to metal ions. The key spectral regions for analysis include the carbonyl stretching vibrations (1700-1600 cm⁻¹) and carboxylic group vibrations. Upon complex formation, characteristic shifts in these vibrations provide evidence of metal coordination. For bidentate coordination through the pyridone oxygen and carboxylate oxygen, the C=O (pyridone) stretching vibration typically shifts from ~1620 cm⁻¹ in the free ligand to lower frequencies (1605-1615 cm⁻¹) in the complexes, while the carboxylic C=O stretching (~1734 cm⁻¹) either disappears or shifts significantly, indicating deprotonation and coordination. Additionally, new bands appearing in the 450-350 cm⁻¹ range correspond to M-O stretching vibrations, further confirming complex formation. For complexes coordinating through the piperazinyl nitrogen, distinctive changes in the NH stretching and deformation vibrations are observed, along with the appearance of M-N stretching bands in the 400-300 cm⁻¹ region [1] [4] [2].

Electronic spectroscopy in the UV-Vis region provides complementary information about complex formation and geometry. This compound exhibits characteristic absorption bands in the 250-350 nm range, attributed to π→π* and n→π* transitions of the conjugated ring system. Upon complexation, these bands typically undergo bathochromic shifts (red shifts) and changes in intensity, indicating coordination-induced changes in the electronic environment. For transition metal complexes with d-d transition capabilities, additional bands appear in the visible region (400-800 nm), which provide information about the coordination geometry around the metal center. Magnetic susceptibility measurements offer further insights, particularly for paramagnetic metal ions like Fe³⁺, Co²⁺, and Ni²⁺, allowing researchers to determine the number of unpaired electrons and propose plausible geometric arrangements around the metal center [4] [2].

Thermal, Morphological, and Compositional Analysis

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability, decomposition patterns, and hydration status of this compound metal complexes. Typical TGA curves show 2-3 distinct decomposition steps corresponding to the loss of water molecules (both coordinated and lattice water) at lower temperatures (50-150°C), followed by decomposition of the organic ligand at higher temperatures (250-500°C). The temperature ranges and mass losses associated with each step help determine the number and type of water molecules present in the complex. For instance, complexes such as [Mg(pip)(H₂O)₃(Cl)]·6H₂O show mass losses corresponding to nine water molecules (three coordinated and six lattice waters), while [Ru(Pip–H)₃(Cl)₃]·6H₂O exhibits a six-water molecule loss. From these thermal decomposition profiles, important thermodynamic parameters (activation energy E, entropy change ΔS, enthalpy change ΔH, and Gibbs free energy change ΔG) can be calculated using non-isothermal models such as Coats–Redfern and Horowitz–Metzger methods, providing insights into the stability and decomposition kinetics of the complexes [4] [2].

X-ray powder diffraction (XRD) analysis confirms the crystalline nature of the synthesized complexes and provides information about phase purity and particle size. Comparison of diffraction patterns between the free this compound and its metal complexes reveals significant changes in peak positions and intensities, indicating formation of new crystalline phases with different lattice parameters. The average crystallite size can be estimated using the Scherrer equation applied to the broadening of characteristic diffraction peaks. Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offer direct visualization of complex morphology, particle size distribution, and surface characteristics. These analyses typically reveal nanostructured materials with particle sizes ranging from 20-100 nm, depending on the metal ion and synthesis conditions. The combination of XRD and electron microscopy provides comprehensive structural and morphological characterization essential for understanding structure-activity relationships in these complexes [4] [2].

Biological Applications and Activities

Enhanced Antibacterial Properties

Metal complexes of this compound have demonstrated modified antibacterial profiles compared to the free ligand, with some complexes exhibiting enhanced activity against specific bacterial strains. Studies evaluating antibacterial activity using disk diffusion methods and determining minimum inhibitory concentrations (MICs) have revealed that the nature of the metal ion significantly influences the antibacterial efficacy. For instance, the uranyl complex UO₂(PPA)₂ has shown particularly potent antibacterial activity with an MIC value of 8 μg/mL against tested microorganisms, representing significant enhancement compared to the free this compound. Other transition metal complexes, including those with VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, MoO₂²⁺, and Cd²⁺, have displayed variable activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella, Pseudomonas aeruginosa) bacteria. This enhanced antibacterial activity of metal complexes may be attributed to increased cell membrane permeability, altered interaction with bacterial enzymes, or dual targeting mechanisms combining the antibacterial action of both the quinolone and the metal ion [4] [3].

The structure-activity relationships observed in this compound metal complexes highlight the importance of coordination geometry and metal ion characteristics in determining antibacterial efficacy. Complexes with octahedral geometry generally demonstrate different activity profiles compared to those with square planar or tetrahedral arrangements. Additionally, the presence of co-ligands in mixed-ligand complexes can significantly modulate biological activity. For example, complexes incorporating nitrogen-donor heterocyclic co-ligands such as 1,10-phenanthroline or 2,2'-bipyridyl often show enhanced activity due to increased lipophilicity and DNA intercalation capabilities. Interestingly, some studies have reported that while certain metal complexes exhibit enhanced antibacterial activity, others may show reduced efficacy compared to the parent this compound, emphasizing the need for careful selection of metal ions and synthesis conditions when designing these complexes for antibacterial applications [4] [3].

DNA Interaction and Anticancer Potential

The interaction between this compound metal complexes and DNA molecules represents a significant area of investigation for understanding their mechanism of action and potential anticancer applications. Studies employing diverse spectroscopic techniques, including UV-Vis absorption, fluorescence spectroscopy, and circular dichroism, have demonstrated that these complexes can bind to calf-thymus DNA, inducing a conformational transition from B-form to A-form. This DNA binding capability suggests potential mechanisms for the observed antibacterial and cytotoxic activities, as interference with DNA structure and function can disrupt essential cellular processes in both bacterial and cancer cells. The binding affinity and specific interaction mode (intercalation, groove binding, or electrostatic attraction) vary depending on the metal ion, complex geometry, and presence of ancillary ligands, offering opportunities for rational design of complexes with selective DNA-targeting capabilities [3].

Several this compound complexes have demonstrated promising cytotoxic activity against human cancer cell lines. For instance, complexes with Ru³⁺, Pt⁴⁺, and Ir³⁺ have been evaluated against human breast cancer (MCF-7) cell lines, showing enhanced activity compared to the free this compound ligand. The platinum(IV) complex, in particular, has drawn attention due to the known anticancer properties of platinum compounds, though with potentially modified toxicity profiles. The antioxidant capacity of these complexes has also been investigated through assays such as DPPH radical scavenging, with some lanthanide complexes exhibiting significant free radical quenching activity. These multiple biological activities—antibacterial, anticancer, and antioxidant—highlight the potential of this compound metal complexes as multifunctional therapeutic agents with applications beyond their original antimicrobial indication [4] [5].

Table 3: Biological Activities of Selected this compound Metal Complexes

| Complex | Antibacterial Activity | DNA Binding | Other Activities |

|---|---|---|---|

| UO₂(PPA)₂ | MIC 8 μg/mL [3] | B→A transition [3] | - |

| Ru³⁺, Pt⁴⁺, Ir³⁺ complexes | Enhanced against S. epidermidis, S. aureus, Klebsiella, E. coli [4] | Not specified | Cytotoxicity against MCF-7 breast cancer cells [4] |

| Dy³⁺ complexes | Moderate antibacterial and antifungal activity [5] | Not specified | Antioxidant activity (DPPH assay) [5] |

| VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺ complexes | Variable activity against Gram-positive and Gram-negative bacteria [3] | B→A transition [3] | - |

Experimental Protocols

Step-by-Step Synthesis Procedure

Protocol for Synthesis of Mg(II), Ca(II), Zn(II), and Fe(III) this compound Complexes

Materials Required:

- This compound trihydrate (≥98% purity)

- Metal salt hydrates: MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, FeCl₃·6H₂O (reagent grade)

- Methanol (anhydrous)

- Dimethylformamide (DMF, anhydrous)

- Ammonium hydroxide solution (25% NH₃)

- Round-bottom flasks (100 mL, 250 mL)

- Condenser for reflux setup

- Magnetic stirrer with hot plate

- Büchner funnel and filter paper

- Desiccator

Step-by-Step Procedure:

Ligand Solution Preparation: Dissolve 1 mmol (303 mg) of this compound trihydrate in 5 mL of DMF in a 100 mL round-bottom flask. Add 20 mL of methanol with continuous stirring until a clear solution is obtained.

Metal Solution Preparation: Dissolve 1 mmol of the metal salt (MgCl₂·6H₂O - 203 mg, CaCl₂·2H₂O - 147 mg, ZnCl₂ - 136 mg, or FeCl₃·6H₂O - 270 mg) in 10 mL of warm methanol (40-50°C) in a separate beaker.

Complex Formation: Transfer the metal solution to the ligand solution dropwise over 5 minutes with constant stirring. Adjust the pH to 7-8 using ammonium hydroxide solution (approximately 3-5 drops).

Reflux Process: Attach a condenser to the round-bottom flask and reflux the reaction mixture at 70-80°C for 3 hours with continuous stirring. Observe color changes indicating complex formation.

Crystallization: After reflux, allow the solution to cool slowly to room temperature, then let it stand undisturbed for 48 hours to promote crystallization.

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals three times with 5 mL portions of cold methanol to remove unreacted materials.

Drying: Transfer the crystals to a watch glass and dry in an oven at 75°C for 2 hours, then store in a desiccator over anhydrous silica gel.

Yield Calculation: Determine the product mass and calculate the percentage yield based on the metal salt used.

Quality Control Check:

- Confirm complex formation using TLC (silica gel, methanol:chloroform 1:9 as mobile phase)

- The complexes should show different Rf values compared to free this compound

- Products should be insoluble in water, ethanol, chloroform, acetone, and cyclohexane but soluble in DMSO and DMF [1] [2]

Characterization and Analysis Workflow

The following workflow diagram illustrates the comprehensive characterization process for this compound metal complexes:

Standard Operating Procedure for FTIR Characterization:

Sample Preparation: Grind 1-2 mg of the complex with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a homogeneous mixture is obtained (particle size <2 μm).

Pellet Formation: Transfer the mixture to a pellet die and apply pressure of 8-10 tons under vacuum for 2-3 minutes to form a transparent pellet.

Spectral Acquisition: Place the pellet in the FTIR spectrometer and acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 50 scans for improved signal-to-noise ratio.

Data Analysis: Identify key absorption bands and compare with free this compound spectrum:

- Analyze the carbonyl region (1750-1600 cm⁻¹) for shifts indicating coordination

- Examine carboxylic acid vibrations for evidence of deprotonation

- Identify new bands in the low-frequency region (500-200 cm⁻¹) corresponding to M-O or M-N vibrations

Protocol for Antibacterial Activity Assessment:

Microbial Strains Preparation: Maintain test strains (S. aureus ATCC 25923, E. coli ATCC 25922) on nutrient agar slants. Prepare fresh inocula by transferring loopfuls to nutrient broth and incubating at 37°C for 18 hours, adjusting turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

Agar Well Diffusion: Swab inocula evenly on Mueller-Hinton agar plates. Create wells of 6 mm diameter and add 100 μL of complex solutions in DMSO (concentrations 1 mg/mL). Include controls (free this compound, DMSO, standard antibiotics).

Incubation and Measurement: Incubate plates at 37°C for 24 hours. Measure inhibition zone diameters (including well diameter) to the nearest millimeter. Perform tests in triplicate for statistical significance.

MIC Determination: Prepare serial dilutions of complexes in broth (256-0.5 μg/mL). Inoculate with standardized microbial suspension (5 × 10⁵ CFU/mL). Incubate at 37°C for 24 hours. The lowest concentration showing no visible growth is recorded as MIC [1] [4] [3].

Summary and Future Perspectives

The synthesis and characterization of this compound metal complexes represent a promising research area at the interface of coordination chemistry and pharmaceutical development. These complexes exhibit diverse coordination geometries, with this compound demonstrating versatile binding modes as a bidentate ligand (through pyridone and carboxylate oxygens) or unidentate ligand (through piperazinyl nitrogen), depending on the metal ion and reaction conditions. The enhanced biological activities observed for many of these complexes, including improved antibacterial efficacy, DNA binding capability, and cytotoxic effects against cancer cells, highlight their potential as therapeutic agents with novel mechanisms of action. The comprehensive characterization protocols outlined in these application notes provide researchers with standardized methodologies for synthesizing and evaluating new this compound complexes.

Future research directions should focus on structure-activity relationship studies to elucidate the precise correlation between complex geometry, physicochemical properties, and biological efficacy. Additionally, investigation of the mechanistic pathways through which these complexes exert their biological effects would provide valuable insights for rational drug design. The development of hybrid molecules incorporating this compound with other pharmacophores represents another promising avenue, potentially leading to compounds with dual mechanisms of action and improved efficacy against resistant strains. As antibiotic resistance continues to pose significant challenges to global health, metal complexes of established antibacterial drugs like this compound offer innovative approaches to revitalizing existing therapeutic agents and expanding our arsenal against infectious diseases and potentially cancer.

References

- 1. , characterization, and antibacterial studies of Synthesis ... pipemidic [fjps.springeropen.com]

- 2. Synthesis and Spectroscopic Characterizations of Some ... [mdpi.com]

- 3. (PDF) Transition metal complexes with the quinolone ... [academia.edu]

- 4. Synthesis, spectroscopic, thermal, antimicrobial and ... [pmc.ncbi.nlm.nih.gov]

- 5. Photoluminescence studies, judd-ofelt analysis and ... [sciencedirect.com]

antibacterial disk diffusion method for Pipemidic acid complexes

Interpretation Criteria for Pipemidic Acid

The table below summarizes the official criteria for interpreting this compound disk diffusion tests (using 20 µg disks on Mueller-Hinton agar via the Kirby-Bauer method). An inhibition zone of 14 mm or more indicates sensitivity for all bacterial species. For Pseudomonas aeruginosa, an intermediate zone of 11 to 13 mm is recommended [1].

| Bacterial Species | Inhibition Zone Diameter (mm) | Interpretation |

|---|---|---|

| All species (including E. coli, Proteus spp., etc.) | ≥ 14 | Sensitive |

| Pseudomonas aeruginosa | 11 - 13 | Intermediate |

| Pseudomonas aeruginosa | ≤ 10 | Resistant |

Detailed Experimental Protocols

Standard Disk Diffusion Assay

This protocol is adapted from standardized methods for antimicrobial susceptibility testing [1] [2].

1. Preparation of Inoculum:

- Grow the test strain (e.g., E. coli ATCC 25922, Proteus mirabilis ATCC 12453, or Pseudomonas aeruginosa) in a suitable broth for 4-6 hours.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL for bacteria.

2. Inoculation of Agar Plates:

- Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it firmly against the wall of the tube to remove excess fluid.

- Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° each time to ensure even distribution.

3. Application of Disks:

- Allow the plate to dry for a few minutes.

- Aseptically place a 20 µg this compound disk onto the surface of the inoculated agar and press down gently to ensure firm contact.

- If testing multiple samples or complexes, place disks at least 24 mm apart from center to center.

4. Incubation:

- Invert the plates and incubate at 35±2°C for 16-18 hours.

- Do not incubate in a CO2-enriched atmosphere, as it alters the pH and can affect the size of the inhibition zones.

5. Reading and Interpretation:

- After incubation, measure the diameter of the complete inhibition zone (including the disk diameter) to the nearest millimeter using calipers or a ruler.

- Compare the measurements to the interpretation criteria in the table above.

The workflow for this protocol can be visualized as follows:

Synthesis of this compound Complexes

To test this compound complexes, you must first synthesize them. The following is a general method for synthesizing metal complexes of PPA [3].

Materials:

- This compound trihydrate

- Metal salts (e.g., MgCl₂·6H₂O, CaCl₂·2H₂O, CuCl₂·2H₂O, ZnCl₂)

- Solvents: Dimethylformamide (DMF), methanol

- Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, filtration apparatus.

Procedure:

- Dissolve 0.003 mol of this compound trihydrate in a minimal amount of DMF (~5 mL) in a round-bottom flask.

- Add 20 mL of methanol to the solution.

- In a separate container, dissolve 0.003 mol of the desired metal salt in 10 mL of warm methanol.

- Add the metal salt solution to the flask containing the this compound solution with constant stirring.

- Reflux the mixture for 3 hours with continuous stirring.

- After refluxing, allow the solution to stand at room temperature for crystallization for 48 hours.

- Filter the resulting crystals and wash them with cold methanol.

- Dry the crystals and characterize them using melting point, IR, UV-Vis, NMR spectroscopy, and elemental analysis.

Key Application Notes for Researchers

- Activity of Complexes vs. Parent Compound: A critical study to note is that one investigation synthesized this compound complexes with ten different metals (including Mg, Ca, Cu, and Zn) and found that both the standard PPA and its complexes showed no antibacterial activity against the clinical isolates tested using the disk diffusion method [3]. This highlights the importance of verifying that complexation does not abolish the intrinsic activity of the drug.

- Enhanced Activity Through Derivative Synthesis: An alternative to metal complexes is creating covalent derivatives. Research shows that synthesizing Mannich base derivatives of this compound (by reacting it with 1,2,4-triazole-3-thiones) can result in compounds with significantly better antibacterial activity than PPA itself, with Minimum Inhibitory Concentrations (MICs) as low as 0.98 µg/ml against sensitive strains [4].

- Quantifying Subpopulation Growth: For advanced analysis of disk diffusion assays, tools like the

diskImageRpipeline can be used. This software analyzes photos of assay plates to not only determine the radius of inhibition but also to quantify subpopulation effects, such as the fraction of growth within the zone of inhibition, which can indicate tolerance [5].

The process of analyzing a disk diffusion assay, including the advanced metrics provided by tools like diskImageR, is shown below:

References

- 1. Criteria for the interpretation of the pipemidic agar acid test... diffusion [pubmed.ncbi.nlm.nih.gov]

- 2. Overview on Strategies and Assays for Antibiotic Discovery [mdpi.com]

- 3. Synthesis, characterization, and antibacterial studies of ... [fjps.springeropen.com]

- 4. Synthesis and in vitro antimicrobial activity screening of ... [pmc.ncbi.nlm.nih.gov]

- 5. diskImageR: quantification of resistance and tolerance to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Characterization of Pipemidic Acid Metal Complexes

Then, I will now begin writing the main body of the application notes.

Introduction

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a quinolone antibacterial agent with demonstrated efficacy against various Gram-negative and some Gram-positive bacteria, particularly in the treatment of urinary tract infections. The molecular structure of this compound features both a carboxylic acid group at the C6-position and a piperazinyl ring at the C2-position, creating a zwitterionic character that enables multiple coordination possibilities with metal ions. This unique structural arrangement allows the molecule to act as a versatile chelating agent through different binding sites, including carbonyl oxygen, carboxylate oxygen, and piperazinyl nitrogen atoms [1] [2].

The study of metal complexes with pharmaceutical compounds has gained significant attention in modern drug development due to the potential for enhanced bioactivity and modified pharmacological properties. In the case of this compound, metal complexation can alter its antibacterial profile, solubility, and cellular penetration capabilities. These complexes have shown varied antibacterial activities against pathogens such as Escherichia coli, Bacillus subtilis, Streptococcus pneumoniae, and Pseudomonas aeruginosa, with some complexes exhibiting superior efficacy compared to the parent drug [3] [1]. Additionally, certain this compound complexes have demonstrated interesting photoluminescent properties, opening avenues for potential applications in diagnostics and imaging [4].

These application notes provide detailed protocols for the synthesis, characterization, and antibacterial assessment of this compound metal complexes, offering researchers a comprehensive framework for exploring the coordination chemistry and biological activities of these promising compounds.

Synthesis Protocols

Conventional Solution-Based Synthesis

The synthesis of this compound metal complexes typically follows a conventional solution-based approach that allows for controlled complexation under reflux conditions. The general procedure involves dissolving this compound trihydrate (approximately 3 mmol) in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous solution. A separate solution of the metal salt (1 mmol) in warm methanol (10 mL) is prepared and added gradually to the drug solution with constant stirring. The reaction mixture is then refluxed for 3 hours to facilitate complex formation. After refluxing, the solution is allowed to stand undisturbed at room temperature for crystallization over 48 hours. The resulting crystals are collected through filtration, washed thoroughly with methanol to remove unreacted starting materials, and dried under appropriate conditions to obtain the pure metal complexes [5].

This method has been successfully employed for the synthesis of complexes with various essential and trace elements, including magnesium(II), calcium(II), chromium(II), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) using their hydrated chloride salts. The molar ratio of this compound to metal salt is typically maintained at 3:1 or 2:1, depending on the coordination requirements of the metal ion [5] [1].

Mechanochemical Synthesis

Mechanochemical synthesis represents an alternative, environmentally friendly approach that eliminates or minimizes the use of solvents. This method involves grinding this compound with appropriate metal salts using a mortar and pestle or mechanical mill. The process is characterized by shorter reaction times, typically ranging from 30 to 60 minutes, and often results in higher yields with fewer byproducts. This technique has been successfully employed for synthesizing lanthanide complexes of this compound, including dysprosium(III) complexes with ancillary ligands such as 1,10-phenanthroline, 2,2'-bipyridyl, bathophenanthroline, and 5,6-dimethyl-1,10-phenanthroline [4].

The mechanochemical approach offers distinct advantages over traditional solution-based methods, including reduced environmental impact from solvent waste, elimination of solubility issues, and avoidance of potential solvent complexation interference. Additionally, this method eliminates the risk of solvent-related luminescence quenching, making it particularly valuable for preparing complexes with photoluminescent properties [4].

Specialized Complex Synthesis

For certain metal ions, specialized synthesis approaches may be required. Ruthenium(III) and iridium(III) complexes are typically prepared using a 3:1 molar ratio (this compound to metal salt) in methanol, with reflux times of 1-2 hours at 70-80°C. Platinum(IV) complexes, however, require a 2:1 molar ratio and the addition of an aqueous ammonia aliquot, which leads to the formation of an ammonia-based complex. These specialized syntheses often yield complexes with distinctive structural features and properties [1] [2].

Table 1: Synthesis Conditions for Selected this compound Metal Complexes

| Metal Ion | Molar Ratio (this compound:Metal) | Reaction Temperature | Reaction Time | Complex Color |

|---|---|---|---|---|

| Mg(II), Ca(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 3:1 | Reflux | 3 hours | Light brown to white [5] |

| Ru(III), Ir(III) | 3:1 | 70-80°C | 1-2 hours | Black-dark green [1] |

| Pt(IV) | 2:1 | 70-80°C | 1-2 hours | Dark green [1] |

| Dy(III) with ancillary ligands | 1:1:1 (main ligand:metal:ancillary) | Room temperature (grinding) | 30-60 minutes | Variable [4] |

Characterization Techniques

Infrared Spectroscopy